molecular formula C9H12N2O3S B1436524 [(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid CAS No. 347343-04-8

[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid

Cat. No. B1436524
M. Wt: 228.27 g/mol
InChI Key: QWSHBMYGGACYGT-UHFFFAOYSA-N
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Description

“[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid” is a chemical compound with the CAS Number: 347343-04-8 . It has a molecular weight of 228.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is [ (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid . The InChI code is 1S/C9H12N2O3S/c1-3-6-5 (2)10-9 (11-8 (6)14)15-4-7 (12)13/h3-4H2,1-2H3, (H,12,13) (H,10,11,14) .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.40±0.1 g/cm3 and a predicted boiling point of 398.7±44.0 °C .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Compounds derived from (5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid have been extensively studied for their antimicrobial properties. For instance, certain derivatives exhibit promising antimicrobial and anticancer potential, with specific compounds demonstrating comparable or superior activity to standard drugs against microbes like Escherichia coli and cancer cell lines like HCT-116, a colon cancer cell line (Sharma et al., 2012).

  • Antioxidant Properties : Some derivatives have also been evaluated for their antioxidant activity. Notably, a synthesis process involving urea, benzaldehyde, and ethyl acetoacetate led to the formation of compounds that were subsequently tested for their antioxidant properties (George et al., 2010).

  • Synthesis Methodologies : There are innovative approaches in the synthesis of these derivatives. For example, an ultrasonic-assisted synthesis methodology was employed to prepare dihydropyrimidinone derivatives, providing excellent yields in short reaction times (Darehkordi & Ghazi, 2015).

  • Antitumor Activity : The antitumor potential of these compounds is also notable. Some compounds, such as (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid, have been synthesized and shown to possess certain selective antitumor activities (Jing, 2011).

  • Biological Activity and Theoretical Studies : The biological activity spectrum of these derivatives is broad, encompassing antibacterial, antiviral, and anticancer properties. Molecular docking studies have revealed significant insights into the potential mechanisms of action of these compounds (Al-Juboori, 2020).

properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-6-5(2)10-9(11-8(6)14)15-4-7(12)13/h3-4H2,1-2H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSHBMYGGACYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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